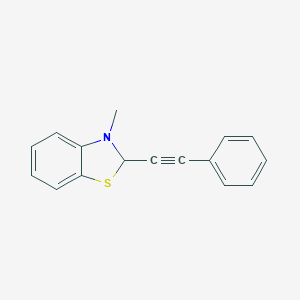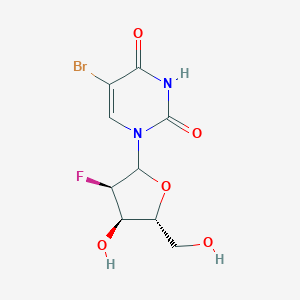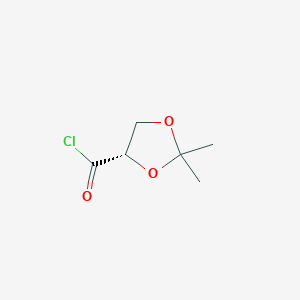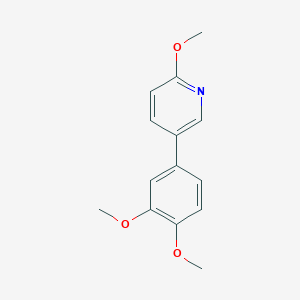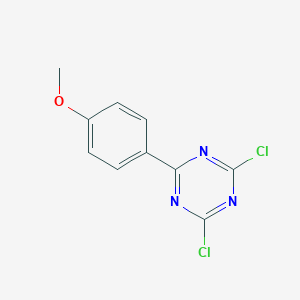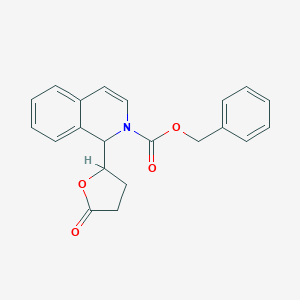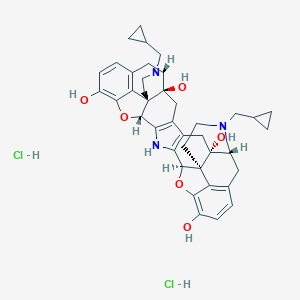
4-Bromo-pentano-2,3-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-Bromo-pentane-2,3-dione derivatives involves reactions between pentane-2,4-dione and corresponding aryldiazonium salts. These processes are characterized by various methods such as IR, UV–vis, 1H and 13C NMR spectroscopies, potentiometry, X-ray diffraction analysis, and thermogravimetry (Mahmudov et al., 2011).
Molecular Structure Analysis
The molecular structure of 4-Bromo-pentane-2,3-dione derivatives has been studied using methods like X-ray diffraction analysis and quantum-chemical calculations. These studies provide insights into their structural and tautomeric characteristics, revealing important aspects such as intramolecular hydrogen bonding and molecular geometries (Maharramov et al., 2010).
Chemical Reactions and Properties
Various chemical reactions involving 4-Bromo-pentane-2,3-dione have been investigated, including its thermal decompositions, which show high thermal stability. The reactions are influenced by factors like electron-acceptor character of substituents and solvent properties (Mahmudov et al., 2011).
Physical Properties Analysis
The physical properties of 4-Bromo-pentane-2,3-dione derivatives, such as their absorption bands in UV–vis spectra, are dependent on the substituents and solvent properties. These properties have been studied through spectroscopic methods and thermodynamic analysis (Maharramov et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-Bromo-pentane-2,3-dione are characterized by its reactivity in various chemical reactions. The compound's structure in both solution and solid state, as well as its tautomeric forms, significantly influence its chemical behavior and interactions (Dolati et al., 2015).
Aplicaciones Científicas De Investigación
Síntesis de derivados 3-sustituidos
La 4-Bromo-pentano-2,3-diona se puede utilizar en la síntesis de derivados 3-sustituidos de pentano-2,4-diona . Este método implica convertir derivados de cloro más baratos y fácilmente accesibles en derivados de yodo más reactivos. Se utiliza la reacción de Finkelstein, que sugiere disolventes orgánicos altamente polares como medios de reacción ideales .
Sonda Fluorogénica
La this compound se ha utilizado como sonda fluorogénica en la investigación científica . Las sondas fluorogénicas son moléculas que emiten fluorescencia al unirse a un objetivo específico o al sufrir una reacción química específica. Se utilizan ampliamente en la investigación biológica y química para detectar e imágenes componentes o actividades específicas.
Síntesis de derivados de pirimidina
La this compound se puede utilizar en la síntesis de derivados de pirimidina . Los derivados de pirimidina tienen una amplia gama de aplicaciones en química medicinal debido a sus diversas actividades biológicas.
Catalizador en reacciones químicas
La this compound puede actuar como catalizador en varias reacciones químicas . Los catalizadores son sustancias que aumentan la velocidad de una reacción química al reducir la barrera energética de la reacción, sin consumirse en el proceso.
Precursor en la síntesis de ligandos
La this compound se ha utilizado en la síntesis de tetrathiafulvenil-acetilacetonato (TTFSacacH), un precursor de nuevos ligandos redox-activos . Los ligandos redox-activos se utilizan en una variedad de aplicaciones, incluyendo catálisis, magnetismo y electrónica molecular.
Investigación en ciencia de materiales
La this compound se puede utilizar en la investigación de nuevos materiales. Por ejemplo, se puede utilizar en el desarrollo de nuevos polímeros o en el estudio de las propiedades de los materiales existentes .
Mecanismo De Acción
Target of Action
It’s known that many similar compounds interact with various enzymes and proteins within the cell, altering their function and leading to changes in cellular processes .
Mode of Action
This can lead to the modification of these molecules and alter their function .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in energy metabolism, signal transduction, and cell cycle regulation .
Pharmacokinetics
It’s known that similar compounds can be absorbed through the skin, lungs, and gastrointestinal tract, distributed throughout the body, metabolized by the liver, and excreted in urine and feces .
Result of Action
Similar compounds have been shown to cause various effects, including oxidative stress, dna damage, and cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-pentane-2,3-dione. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity. Additionally, the compound’s effect can be influenced by the physiological state of the organism, including its age, sex, health status, and genetic background .
Safety and Hazards
Direcciones Futuras
The future directions for the study of 4-Bromo-pentane-2,3-dione could involve exploring its potential applications in the synthesis of heterocyclic compounds . Additionally, developing eco-friendly synthetic strategies for compounds like 4-Bromo-pentane-2,3-dione could be another area of interest .
Propiedades
IUPAC Name |
4-bromopentane-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-3(6)5(8)4(2)7/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBQPPMMBOGTCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21619-25-0 |
Source


|
| Record name | 4-bromopentane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

